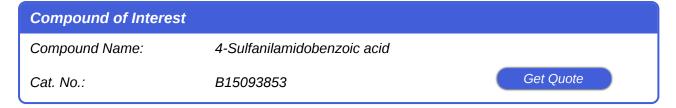


# Spectroscopic Profile of 4-Sulfanilamidobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Sulfanilamidobenzoic acid** (also known as 4-(((4-aminophenyl)sulfonyl)amino)benzoic acid). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted and representative data based on the analysis of its structural components: a sulfanilamide moiety and a 4-aminobenzoic acid moiety. This information is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and development of related pharmaceutical compounds.

## **Molecular Structure and Spectroscopic Overview**

**4-Sulfanilamidobenzoic acid** possesses a molecular formula of C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>S and a molecular weight of approximately 292.31 g/mol . Its structure combines the key functional groups of both sulfanilamide and 4-aminobenzoic acid, which are reflected in its spectroscopic characteristics. The expected spectroscopic data will exhibit features of a para-substituted benzene ring from the benzoic acid part, another para-substituted ring from the sulfanilamide part, a carboxylic acid group, a sulfonamide group, and a primary amine group.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for the <sup>1</sup>H and <sup>13</sup>C NMR



spectra of **4-Sulfanilamidobenzoic acid**. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	2H	Protons ortho to - COOH
~7.6 - 7.8	Doublet	2H	Protons ortho to -SO <sub>2</sub> -
~6.6 - 6.8	Doublet	2H	Protons ortho to -NH2
~7.0 - 7.2	Doublet	2H	Protons meta to -NH <sub>2</sub>
~12.0 - 13.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~10.0 - 11.0	Singlet (broad)	1H	Sulfonamide proton (- SO₂NH-)
~5.0 - 6.0	Singlet (broad)	2H	Amine protons (-NH <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectral Data



Chemical Shift (δ) ppm	Assignment
~167	Carboxylic acid carbon (-COOH)
~152	Carbon attached to -NH <sub>2</sub>
~145	Carbon attached to -SO <sub>2</sub> -
~131	Carbons ortho to -COOH
~129	Carbons ortho to -SO <sub>2</sub> -
~125	Carbon attached to sulfonamide nitrogen
~114	Carbons ortho to -NH <sub>2</sub>
~119	Carbons meta to -COOH

## **Experimental Protocol for NMR Spectroscopy**

A sample of **4-Sulfanilamidobenzoic acid** would be dissolved in a deuterated solvent, typically DMSO- $d_6$ , due to the presence of exchangeable protons and for improved solubility. The  $^1H$  and  $^{13}C$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Sulfanilamidobenzoic acid** is expected to show characteristic absorption bands for its various functional groups.

Table 3: Expected FT-IR Spectral Data



Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium	N-H stretching (asymmetric and symmetric) of -NH <sub>2</sub>
3200 - 3300	Medium	N-H stretching of -SO₂NH-
2500 - 3300	Broad	O-H stretching of -COOH (hydrogen-bonded)
1680 - 1710	Strong	C=O stretching of -COOH
1600 - 1620	Medium	N-H bending of -NH2
1500 - 1580	Strong	C=C stretching in aromatic rings
1300 - 1350	Strong	S=O stretching (asymmetric) of -SO <sub>2</sub> -
1150 - 1180	Strong	S=O stretching (symmetric) of -SO <sub>2</sub> -
830 - 850	Strong	C-H out-of-plane bending for para-substituted rings

#### **Experimental Protocol for IR Spectroscopy**

The FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded over the range of 4000-400 cm<sup>-1</sup>.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data



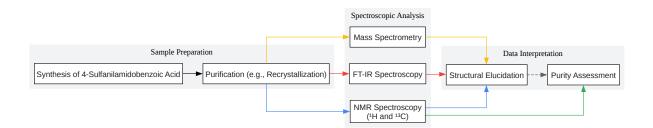
m/z	Interpretation
292	Molecular ion [M]+
275	[M - OH]+
247	[M - COOH]+
156	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -SO <sub>2</sub> ] <sup>+</sup>
137	[HOOC-C <sub>6</sub> H <sub>4</sub> -NH] <sup>+</sup>
92	[C <sub>6</sub> H <sub>4</sub> -NH <sub>2</sub> ] <sup>+</sup>

#### **Experimental Protocol for Mass Spectrometry**

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated, separated by their mass-to-charge ratio (m/z), and detected.

### **Spectroscopic Analysis Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-Sulfanilamidobenzoic acid**.





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Caption: Workflow for the spectroscopic characterization of **4-Sulfanilamidobenzoic acid**.

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